molecular formula C26H28ClN3O2 B11138548 2-(4-chlorophenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(4-chlorophenyl)-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11138548
M. Wt: 450.0 g/mol
InChI Key: LZZAOCRBQCFRGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves multiple steps, typically starting with the preparation of the core isoquinoline structure. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28ClN3O2

Molecular Weight

450.0 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-(4-chlorophenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C26H28ClN3O2/c27-19-10-12-20(13-11-19)30-17-23(21-7-1-2-8-22(21)26(30)32)25(31)28-16-18-6-5-15-29-14-4-3-9-24(18)29/h1-2,7-8,10-13,17-18,24H,3-6,9,14-16H2,(H,28,31)

InChI Key

LZZAOCRBQCFRGS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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